molecular formula C5H9BrO2 B3266606 Pentanoic acid, 2-bromo-, (R)- CAS No. 42990-12-5

Pentanoic acid, 2-bromo-, (R)-

Cat. No. B3266606
CAS RN: 42990-12-5
M. Wt: 181.03 g/mol
InChI Key: WMFATTFQNRPXBQ-SCSAIBSYSA-N
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Description

“Pentanoic acid, 2-bromo-, ®-” is also known as “2-Bromovaleric acid” or “2-Bromopentanoic acid”. It has the molecular formula C5H9BrO2 and a molecular weight of 181.03 g/mol . This compound is a derivative of pentanoic acid (also known as valeric acid), where a bromine atom is substituted at the 2nd carbon atom .


Molecular Structure Analysis

The molecular structure of “Pentanoic acid, 2-bromo-, ®-” consists of a five-carbon chain (pentanoic acid) with a bromine atom attached to the second carbon atom . The “®-” prefix indicates the configuration of the chiral center at the 2nd carbon atom .


Physical And Chemical Properties Analysis

“Pentanoic acid, 2-bromo-, ®-” has a molecular weight of 181.03 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its exact mass is 179.97859 g/mol and its monoisotopic mass is also 179.97859 g/mol .

Safety and Hazards

“Pentanoic acid, 2-bromo-, ®-” is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

(2R)-2-bromopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFATTFQNRPXBQ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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